molecular formula C15H13BrClNOS B3686457 N-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

N-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

Cat. No.: B3686457
M. Wt: 370.7 g/mol
InChI Key: CBACCHLDZNDVTR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a chlorophenyl group, and a methylsulfanyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Chlorophenylmethylsulfanyl Group: This step involves the formation of a thioether linkage by reacting a chlorophenylmethyl halide with a thiol or sulfide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Amines: From reduction reactions

    Functionalized Aromatics: From substitution reactions

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Pharmacology: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as therapeutic agents due to its bioactive properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenyl and chlorophenyl groups can facilitate binding to hydrophobic pockets, while the acetamide and methylsulfanyl groups may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]acetamide
  • N-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
  • N-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]propionamide

Uniqueness

N-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide is unique due to the specific combination of bromophenyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-12-5-3-6-13(8-12)18-15(19)10-20-9-11-4-1-2-7-14(11)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBACCHLDZNDVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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